3'-Azetidinomethyl-2-cyanobenzophenone
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Description
Scientific Research Applications
Spectral Characteristics and Degradation Products Analysis :
- The study by Zhang, Sun, Hu, & Liao (2010) investigated the spectral characteristics alteration and degradation products of cyanidin-3-glucoside (Cyd-3-glc) exposed to pulsed electric field (PEF), highlighting the compound's instability and the identification of degradation products like protocatechuic acid and 2,4,6-trihydroxybenzoic acid (Zhang, Sun, Hu, & Liao, 2010).
Tubulin-Targeting Antitumor Agents :
- Greene et al. (2016) conducted research on 3-phenoxy-1,4-diarylazetidin-2-ones, discovering potent antiproliferative compounds with significant implications in cancer treatment. This research indicates the relevance of azetidinone derivatives in developing antitumor agents (Greene et al., 2016).
Synthesis and Cytotoxic Activity :
- Veinberg et al. (2003) synthesized 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones to study their structure and biological characteristics, revealing an anticancer effect in vitro against a range of cancer cell cultures (Veinberg et al., 2003).
Metabolism and Endocrine-Disrupting Activity :
- Watanabe et al. (2015) explored the metabolism of benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity, contributing to our understanding of how these compounds interact with biological systems (Watanabe et al., 2015).
Synthesis of Novel Antimicrobial Compounds :
- Shams, Mohareb, Helal, & Mahmoud (2011) designed and synthesized novel acyclic and heterocyclic dye precursors and dyes based on conjugate enaminones and/or enaminonitrile moieties, demonstrating their significant antimicrobial activity against various organisms (Shams, Mohareb, Helal, & Mahmoud, 2011).
Radical Scavengers and Radical Sinks :
- Riedl & Hagerman (2001) investigated tannin-protein complexes for their potential as radical scavengers and sinks, providing insights into the antioxidant capacity of polyphenol compounds (Riedl & Hagerman, 2001).
Microwave-Assisted Synthesis of Heterocyclic Compounds :
- Khanum, Shashikanth, & Sudha (2004) developed a method for integrating heterocyclic rings like 1,3,4-oxadiazole and azetidin-2-one at the benzophenone nucleus, showcasing an efficient synthesis technique (Khanum, Shashikanth, & Sudha, 2004).
properties
IUPAC Name |
2-[3-(azetidin-1-ylmethyl)benzoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-16-6-1-2-8-17(16)18(21)15-7-3-5-14(11-15)13-20-9-4-10-20/h1-3,5-8,11H,4,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBECEPWTMYZXDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643242 |
Source
|
Record name | 2-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azetidinomethyl-2-cyanobenzophenone | |
CAS RN |
898771-36-3 |
Source
|
Record name | 2-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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